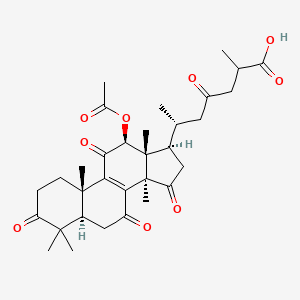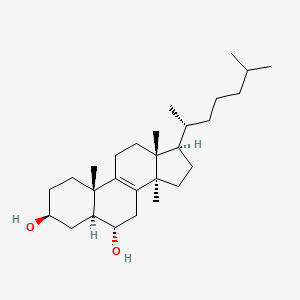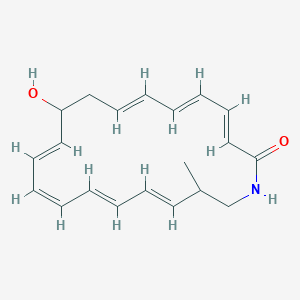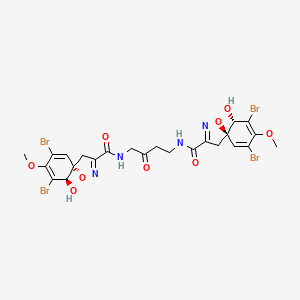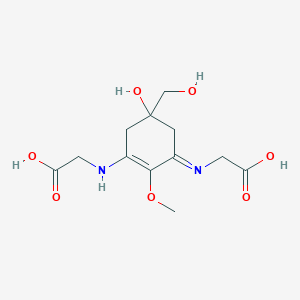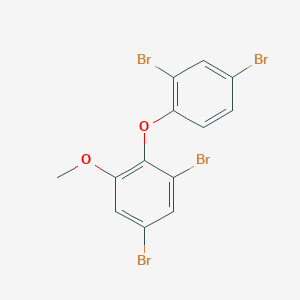
1,5-Dibromo-2-(2,4-dibromophenoxy)-3-methoxybenzene
Descripción general
Descripción
1,5-Dibromo-2-(2,4-dibromophenoxy)-3-methoxybenzene, also known as 5-MeO-BDE 47, is a chemical compound with the molecular formula C13H8Br4O2 . It has a molecular weight of 515.82 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromine and methoxy groups . The exact spatial arrangement of these groups could be determined using techniques like X-ray crystallography or NMR spectroscopy.Aplicaciones Científicas De Investigación
Antioxidant Activity
1,5-Dibromo-2-(2,4-dibromophenoxy)-3-methoxybenzene, a type of bromophenol, shows potential in antioxidant applications. Research on bromophenols isolated from marine algae like Rhodomela confervoides revealed significant free radical scavenging activity, stronger than some existing antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests its utility in preventing oxidative deterioration in various contexts, including food preservation (Li, Li, Gloer, & Wang, 2011).
Thermochemical and Spectroscopic Properties
The study of methoxyphenols, which are structural fragments of various biologically active molecules and antioxidants, revealed their strong ability to form intermolecular and intramolecular hydrogen bonds. Their thermochemical properties, such as vapor pressure and vaporization enthalpies, were explored, providing insights into their interactions and effects in various chemical environments (Varfolomeev et al., 2010).
Electrochemical Reduction
The electrochemical behavior of related compounds like methyl triclosan, which has a structure similar to this compound, has been studied. This research provides insight into the reduction processes of such compounds, potentially useful in environmental pollutant degradation or recycling processes (Peverly et al., 2014).
Marine Troposphere Studies
In the study of the marine troposphere, compounds like halogenated methoxybenzenes, which are closely related to this compound, have been identified. Their presence in the environment, especially in marine settings, provides insight into the interaction of biogenic and anthropogenic sources in these ecosystems (Führer & Ballschmiter, 1998).
Synthesis and Organic Transformations
This compound is also relevant in the synthesis of various organic derivatives. Studies have described methods for the synthesis of dibromobenzenes, which are valuable precursors in organic transformations, including the formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Biomass Proxy Research
Methoxyphenols, including those related to this compound, have been used as proxies for terrestrial biomass in studies of chemical changes in lignin during hydrothermal alteration. This is crucial for understanding the transformation of organic matter in geological processes (Vane & Abbott, 1999).
Catalytic Conversion Research
Research on the catalytic conversion of anisole (methoxybenzene) and related compounds provides insights into the transformation of biomass lignin into gasoline-range molecules. This is significant for developing sustainable energy sources and understanding the chemistry of biomass conversion (Zhu, Lobban, Mallinson, & Resasco, 2011).
Propiedades
IUPAC Name |
1,5-dibromo-2-(2,4-dibromophenoxy)-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br4O2/c1-18-12-6-8(15)5-10(17)13(12)19-11-3-2-7(14)4-9(11)16/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWWOOJPWUMGBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OC2=C(C=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631538 | |
| Record name | 1,5-Dibromo-2-(2,4-dibromophenoxy)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102739-99-1 | |
| Record name | 6-MeO-BDE 47 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102739-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dibromo-2-(2,4-dibromophenoxy)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



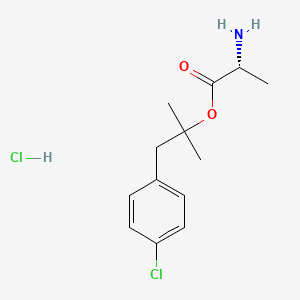
![3-(cyclopropylmethyl)-7-phenyl-6H-pyrrolo[3,2-f]quinolin-9-one](/img/structure/B1260195.png)

![2-[[8-[[1-(2-Amino-3-hydroxypropanoyl)-3-hydroxypyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1260197.png)
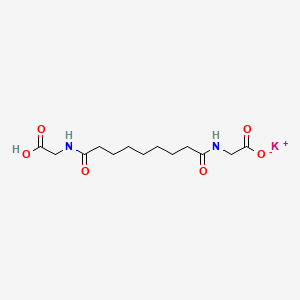
![(alpha-D-mannopyranosyl)-(1->2)-[6-O-(2-aminoethylphosphono)-(alpha-D-mannopyranosyl)]-(1->2)-(alpha-D-mannopyranosyl)-(1->6)-(alpha-D-mannopyranosyl)-(1->4)-(2-amino-2-deoxyalpha-D-glucopyranosyl)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1260201.png)
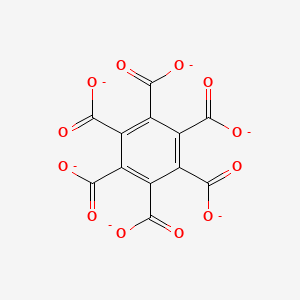

![2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene](/img/structure/B1260207.png)
